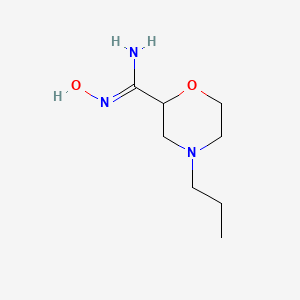

N'-Hydroxy-4-propylmorpholine-2-carboximidamide

Description

N'-Hydroxy-4-propylmorpholine-2-carboximidamide (CAS: 1563989-81-0) is a synthetic organic compound with the molecular formula C₈H₁₇N₃O₂ and a molecular weight of 187.24 g/mol . Its structure features a morpholine ring (a six-membered heterocycle containing two oxygen atoms) substituted with a propyl group at the 4-position and a hydroxyimidamide functional group at the 2-position.

Properties

Molecular Formula |

C8H17N3O2 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N'-hydroxy-4-propylmorpholine-2-carboximidamide |

InChI |

InChI=1S/C8H17N3O2/c1-2-3-11-4-5-13-7(6-11)8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |

InChI Key |

IMRQDMSNXNJVKA-UHFFFAOYSA-N |

Isomeric SMILES |

CCCN1CCOC(C1)/C(=N/O)/N |

Canonical SMILES |

CCCN1CCOC(C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-propylmorpholine-2-carboximidamide typically involves the reaction of 4-propylmorpholine with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-4-propylmorpholine-2-carboximidamide are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-propylmorpholine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C to 25°C.

Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of N’-hydroxy-4-propylmorpholine-2-carboximidamide oxide.

Reduction: Formation of N’-hydroxy-4-propylmorpholine-2-carboximidamide alcohol.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N’-Hydroxy-4-propylmorpholine-2-carboximidamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-propylmorpholine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs fall into two categories: hydroxamic acid derivatives (e.g., antioxidant agents) and heterocyclic amides (e.g., polymer precursors). Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Functional Groups :

- The target compound’s hydroxyimidamide group resembles the hydroxamic acid moiety in Compound 6, both capable of metal chelation and radical scavenging. However, the morpholine ring introduces enhanced water solubility compared to cyclopropane or aromatic systems .

- In contrast, 3-chloro-N-phenyl-phthalimide lacks polar groups, making it more suited for hydrophobic polymer matrices .

The phthalimide core in relies on aromatic stacking for polymer rigidity, a property absent in the morpholine-based target compound .

Antioxidant Potential:

- Hydroxamic acid derivatives like Compound 6 exhibit strong antioxidant activity in DPPH radical scavenging assays (IC₅₀ values in micromolar ranges) due to their ability to donate hydrogen atoms . The target compound’s hydroxyimidamide group may similarly neutralize free radicals, though its efficacy depends on the electron-donating capacity of the morpholine ring.

Biological Activity

N'-Hydroxy-4-propylmorpholine-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships, pharmacological evaluations, and case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other carboximidamide derivatives. For example, studies have shown that related compounds can inhibit enzymes like α-amylase and DPP-IV, which are critical in glucose metabolism and diabetes management .

- Receptor Modulation : The morpholine structure allows for interaction with various receptors, potentially influencing signaling pathways associated with inflammation and pain .

1. In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on cell viability, apoptosis, and enzyme activity:

| Assay Type | Description | Outcome |

|---|---|---|

| Cell Viability | MTT assay to assess cytotoxicity | IC50 values determined |

| Apoptosis Detection | Annexin V/PI staining | Induction of apoptosis observed |

| Enzyme Inhibition | α-Amylase and DPP-IV inhibition assays | Significant inhibition noted |

These studies suggest that this compound exhibits promising biological activities that warrant further investigation.

2. Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various conditions:

- Diabetes Management : In a study evaluating the antidiabetic properties of similar compounds, N'-Hydroxy derivatives showed significant inhibition of α-amylase, leading to decreased glucose absorption in the intestine . This suggests a potential role for this compound in managing postprandial blood sugar levels.

- Anti-inflammatory Effects : Another study indicated that morpholine derivatives could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This positions the compound as a candidate for further exploration in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : Variations in the propyl group have been shown to influence binding affinity and selectivity towards specific targets. For instance, longer alkyl chains may enhance lipophilicity, improving membrane permeability .

- Hydroxyl Group Influence : The presence of the hydroxyl group appears to enhance interactions with polar residues in active sites of enzymes or receptors, potentially increasing inhibitory potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-Hydroxy-4-propylmorpholine-2-carboximidamide, and how are key intermediates purified?

- Methodology :

-

Route 1 : Utilize a click chemistry approach with acrylimidamide derivatives as precursors. For example, substitute propyl groups via nucleophilic substitution in polar aprotic solvents (e.g., DMF or acetonitrile) under nitrogen atmosphere .

-

Route 2 : Optimize solvent systems (e.g., petroleum ether/ethyl acetate mixtures) for column chromatography to isolate intermediates with >95% purity. Adjust ratios (e.g., 9:1) based on compound polarity .

-

Validation : Monitor reaction progress using TLC (retention factor Rf = 0.42–0.63) and confirm yield (62–75%) via gravimetric analysis .

- Data Table :

| Precursor | Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acrylimidamide derivative | Petroleum ether/EtOAc (9:1) | 62–75 | >95% |

Q. How is the structural integrity of this compound validated during synthesis?

- Methodology :

- 1H/13C NMR : Identify characteristic peaks (e.g., hydroxyl proton at δ 9.2–9.8 ppm; morpholine ring protons at δ 3.5–4.0 ppm) .

- FT-IR : Confirm carboximidamide functional groups via N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1650–1680 cm⁻¹) .

- HRMS : Verify molecular ion peaks (e.g., [M+Na]+) with mass accuracy <5 ppm .

Q. What are the primary research applications of this compound in academic settings?

- Applications :

- Drug Impurity Profiling : Serve as a reference standard for quantifying impurities in APIs (e.g., limit ≤0.5% total impurities via HPLC) .

- Mechanistic Studies : Investigate hydroxylamine-mediated bioactivity (e.g., radical scavenging, metal chelation) using analogs like hydroxamic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish morpholine ring protons from propyl chain protons .

- Computational Aids : Use DFT calculations to predict chemical shifts and compare with experimental data .

- Case Study : Discrepancies in hydroxyl proton integration may arise from tautomerism; stabilize via low-temperature NMR (e.g., 253 K) .

Q. What experimental design considerations are critical for assessing the compound’s bioactivity?

- Methodology :

- Antioxidant Assays : Use DPPH (λ = 517 nm) and β-carotene bleaching assays to quantify radical scavenging activity. Compare with controls like BHA .

- Metal Chelation : Perform ferrozine-based assays to measure Fe²+ binding (λ = 562 nm). Validate via Job’s plot for stoichiometry .

- Data Table :

| Assay | IC50 (µM) | Reference Standard |

|---|---|---|

| DPPH | 12.5 ± 1.2 | BHA (8.7 ± 0.9) |

| Fe²+ Chelation | 18.3 ± 2.1 | EDTA (5.0 ± 0.3) |

Q. How can impurity profiles be rigorously characterized during synthesis?

- Methodology :

- HPLC-DAD/MS : Use C18 columns (5 µm, 250 mm) with gradient elution (0.1% TFA in acetonitrile/water) to detect impurities (e.g., monobenzyl analogs, limit ≤0.1%) .

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .

Q. What crystallographic strategies are suitable for resolving ambiguities in molecular conformation?

- Methodology :

- SHELX Suite : Employ SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters, twin refinement for high-symmetry crystals) .

- High-Resolution Data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to improve R1 values (<5%) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.